4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-[(4-tert-Butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via sulfonation reactions. For instance, the reaction of piperidine with sulfonyl chlorides in the presence of a base like triethylamine can yield the desired sulfonamide derivatives.
Attachment of the tert-Butylbenzenesulfonamido Group: This step involves the reaction of the intermediate compound with 4-tert-butylbenzenesulfonyl chloride under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamides to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its sulfonamide groups are known to interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its sulfonamide groups, which can form hydrogen bonds and other interactions with biological macromolecules. The piperidine ring can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Butylbenzenesulfonamide
- N-Methyl-p-toluenesulfonamide
- 4-Mercaptobenzoic acid
Uniqueness
Compared to similar compounds, 4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of both the piperidine ring and the tert-butylbenzenesulfonamido group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4S2/c1-18(2,3)16-6-8-17(9-7-16)26(22,23)19-14-15-10-12-21(13-11-15)27(24,25)20(4)5/h6-9,15,19H,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFGGSQANMAXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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